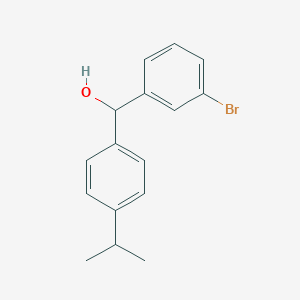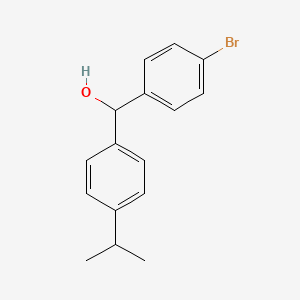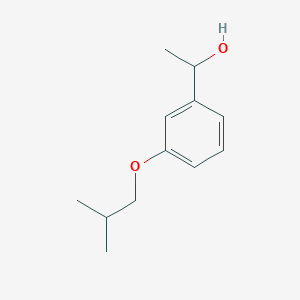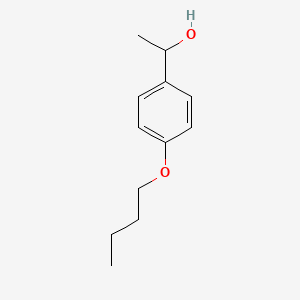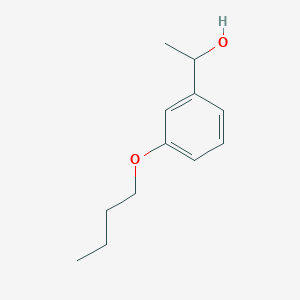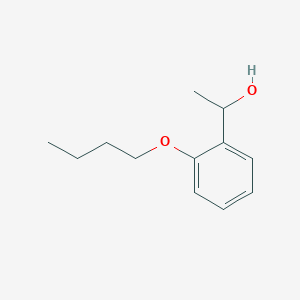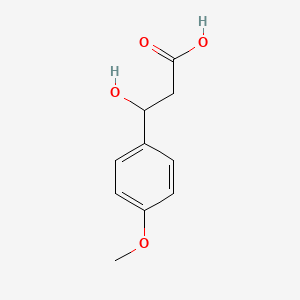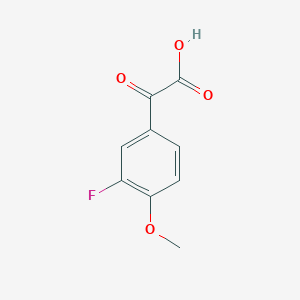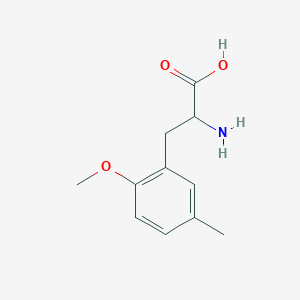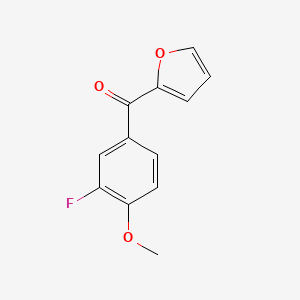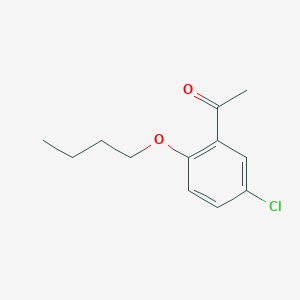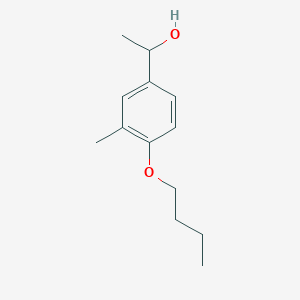
1-(4-n-Butoxy-3-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-n-Butoxy-3-methylphenyl)ethanol is an organic compound belonging to the class of phenyl alcohols. It features a phenyl ring substituted with a butoxy group at the 4-position and a methyl group at the 3-position, along with an ethanolic hydroxyl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-n-Butoxy-3-methylphenyl)ethanol can be synthesized through several synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the reaction of 4-n-butoxytoluene with ethylene oxide in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The compound can also be prepared by reacting 4-n-butoxytoluene with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(4-n-Butoxy-3-methylphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-n-butoxy-3-methylphenyl)ethanone.
Reduction: The compound can be reduced to form the corresponding alkane, 1-(4-n-butoxy-3-methylphenyl)ethane.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride (CrO2Cl2) and pyridinium chlorochromate (PCC).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or sulfonates can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-n-butoxy-3-methylphenyl)ethanone
Reduction: 1-(4-n-butoxy-3-methylphenyl)ethane
Substitution: Various substituted phenyl alcohols depending on the nucleophile used.
Scientific Research Applications
1-(4-n-Butoxy-3-methylphenyl)ethanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(4-n-Butoxy-3-methylphenyl)ethanol is similar to other phenyl alcohols such as 1-(4-methoxy-3-methylphenyl)ethanol and 1-(4-ethoxy-3-methylphenyl)ethanol. its unique butoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the butoxy group enhances its lipophilicity, making it more suitable for certain applications.
Comparison with Similar Compounds
1-(4-methoxy-3-methylphenyl)ethanol
1-(4-ethoxy-3-methylphenyl)ethanol
1-(4-propoxy-3-methylphenyl)ethanol
1-(4-benzyloxy-3-methylphenyl)ethanol
Properties
IUPAC Name |
1-(4-butoxy-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-15-13-7-6-12(11(3)14)9-10(13)2/h6-7,9,11,14H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKFACNHMYIVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
